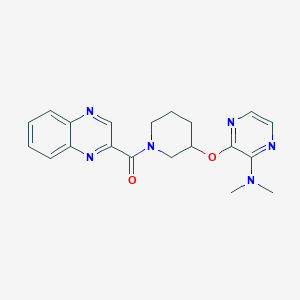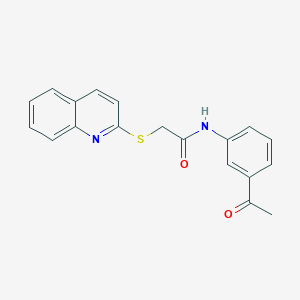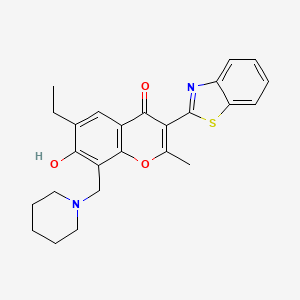![molecular formula C38H45ClNO2PPd B2683281 Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);2-phenylaniline;chloride CAS No. 1375325-64-6](/img/new.no-structure.jpg)
Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);2-phenylaniline;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);2-phenylaniline;chloride is a complex organometallic compound that plays a significant role in catalysis, particularly in cross-coupling reactions. This compound is known for its stability and efficiency in facilitating various chemical transformations, making it a valuable tool in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);2-phenylaniline;chloride typically involves the following steps:
Formation of the Ligand: The ligand, Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane, is synthesized by reacting dicyclohexylphosphine with 2-(2,6-dimethoxyphenyl)phenyl bromide under inert conditions, often using a base such as potassium tert-butoxide.
Complexation with Palladium: The ligand is then complexed with a palladium(II) precursor, such as palladium(II) chloride, in the presence of a suitable solvent like dichloromethane or toluene. This step typically requires heating and stirring to ensure complete reaction.
Addition of 2-Phenylaniline: Finally, 2-phenylaniline is added to the reaction mixture to form the final complex. This step may involve additional purification processes such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);2-phenylaniline;chloride is primarily involved in:
Cross-Coupling Reactions: It acts as a catalyst in Suzuki-Miyaura, Heck, and Stille coupling reactions, facilitating the formation of carbon-carbon bonds.
Oxidative Addition and Reductive Elimination: These are key steps in the catalytic cycle where the palladium center undergoes changes in oxidation state.
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, often involving the palladium center.
Common Reagents and Conditions
Reagents: Boronic acids, halides, organostannanes, and bases such as potassium carbonate or sodium hydroxide.
Conditions: Reactions are typically carried out under inert atmosphere (argon or nitrogen), with solvents like tetrahydrofuran (THF), toluene, or dimethylformamide (DMF), and at temperatures ranging from room temperature to 100°C.
Major Products
The major products of these reactions are often biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Widely used in cross-coupling reactions to synthesize complex organic molecules.
Material Science: Employed in the preparation of polymers and advanced materials with specific properties.
Biology and Medicine
Drug Development: Facilitates the synthesis of biologically active compounds and pharmaceuticals.
Bioconjugation: Used in the modification of biomolecules for therapeutic and diagnostic purposes.
Industry
Fine Chemicals: Production of high-value chemicals and intermediates.
Agriculture: Synthesis of agrochemicals and pesticides.
Mecanismo De Acción
The compound exerts its effects through a series of well-defined steps in the catalytic cycle:
Oxidative Addition: The palladium center inserts into a carbon-halogen bond, forming a palladium(II) complex.
Transmetalation: The organic group from a reagent (e.g., boronic acid) is transferred to the palladium center.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
These steps involve various molecular targets and pathways, primarily centered around the palladium atom’s ability to facilitate electron transfer and bond formation.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine;palladium(2+);chloride: Another widely used palladium complex in catalysis.
Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl;palladium(2+);chloride: Similar in structure but with different electronic properties due to the biphenyl ligand.
Uniqueness
Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);2-phenylaniline;chloride is unique due to its specific ligand environment, which provides enhanced stability and reactivity in catalytic processes. The presence of the 2-phenylaniline moiety also imparts distinct electronic and steric properties, making it particularly effective in certain cross-coupling reactions.
This compound’s versatility and efficiency make it a valuable asset in both academic research and industrial applications.
Propiedades
Número CAS |
1375325-64-6 |
|---|---|
Fórmula molecular |
C38H45ClNO2PPd |
Peso molecular |
720.6 g/mol |
Nombre IUPAC |
chloropalladium(1+);dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-phenylaniline |
InChI |
InChI=1S/C26H35O2P.C12H10N.ClH.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h9-11,16-21H,3-8,12-15H2,1-2H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |
Clave InChI |
HODHLQXRQOHAAZ-UHFFFAOYSA-M |
SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Cl-].[Pd+2] |
SMILES canónico |
COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |
Solubilidad |
not available |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-2-amino-1-((2-methylbenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2683204.png)
![2-(1,2-benzoxazol-3-yl)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)ethan-1-one](/img/structure/B2683205.png)

![2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]acetic Acid](/img/structure/B2683212.png)



![N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-2,2-dimethylpropanamide](/img/structure/B2683217.png)
![1-{Thieno[2,3-c]pyridin-2-yl}ethan-1-one](/img/structure/B2683218.png)
![2,4,6-trimethyl-3-(N-methylmethanesulfonamido)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B2683219.png)
![METHYL 6,7-DIMETHOXY-4-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE](/img/structure/B2683220.png)
![2-[Acetyl-[(2-chloro-6-fluorophenyl)methyl]amino]propanoic acid](/img/structure/B2683221.png)
